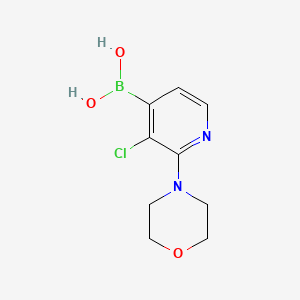

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid

描述

属性

IUPAC Name |

(3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQGXSBDQBKPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657358 | |

| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-04-0 | |

| Record name | B-[3-Chloro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

In terms of pharmacokinetics, the properties of boronic acids can vary widely depending on their structure. Some boronic acids have good bioavailability and can be orally active, while others may require modification to improve their pharmacokinetic properties .

The action of boronic acids can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of boronic acids. At physiological pH, boronic acids exist predominantly in the anionic form (boronate), which can affect their interaction with biological targets .

生化分析

Biochemical Properties

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. For instance, this compound can inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The interaction between this compound and the proteasome involves the formation of a covalent bond between the boronic acid group and the hydroxyl group of the active site serine residue.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis, or programmed cell death, by inhibiting the proteasome and disrupting the degradation of pro-apoptotic factors. This disruption leads to the accumulation of these factors, triggering cell death. Additionally, this compound can influence cell signaling pathways by inhibiting the degradation of signaling proteins, thereby altering gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active sites of enzymes. The boronic acid group forms a reversible covalent bond with the hydroxyl group of serine or threonine residues in the enzyme’s active site. This interaction inhibits the enzyme’s activity by blocking the active site and preventing substrate binding. In the case of proteasome inhibition, this compound binds to the active site serine residue, preventing the proteasome from degrading target proteins. This inhibition leads to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately affecting cell function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in cancer cells, where prolonged exposure can lead to sustained inhibition of the proteasome and continuous induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit the proteasome without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage level is required to achieve significant proteasome inhibition and therapeutic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different levels of activity and toxicity compared to the parent compound. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function. For example, this compound can localize to the proteasome within the cytoplasm, inhibiting its activity and affecting protein degradation.

生物活性

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid, with the chemical formula CHBClNO and CAS number 957061-04-0, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a chlorinated pyridine ring and a morpholine moiety, which contribute to its reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, making them effective in inhibiting serine proteases and other enzymes involved in critical biological processes . The presence of the morpholine group enhances solubility and may influence the compound's binding affinity to target proteins.

Inhibitory Effects

Research indicates that boronic acids can inhibit various proteases, including dipeptidyl peptidase IV (DPP-IV), which plays a significant role in glucose metabolism and immune response . The inhibition of DPP-IV can lead to improved glycemic control, making compounds like this compound potential candidates for diabetes treatment.

Anticancer Properties

Studies have demonstrated that boronic acid derivatives exhibit anticancer properties. For instance, compounds structurally related to this compound have shown activity against various cancer cell lines, suggesting that they may interfere with tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest . The National Cancer Institute's screening of similar compounds revealed significant antiproliferative effects against leukemia cell lines, indicating a promising therapeutic potential .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by its structural components. Studies on related boronic acids have established that modifications to the boron atom or the substituents on the pyridine ring can enhance or diminish activity. For example, the introduction of electron-withdrawing groups generally increases potency against certain targets .

Table 1: Summary of Biological Activities

Recent Research Insights

- Inhibition of Dipeptidyl Peptidase IV : A study demonstrated that boronic acid derivatives effectively inhibit DPP-IV, leading to enhanced insulin secretion in vitro. This suggests potential applications in diabetes management .

- Anticancer Screening : Compounds similar to this compound were screened against over 60 tumor cell lines, revealing significant growth inhibition in leukemia cells at low micromolar concentrations, highlighting their potential as anticancer agents .

- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could disrupt key signaling pathways involved in cancer progression, such as those regulating apoptosis and cell proliferation .

科学研究应用

Biological Applications

Anticancer Activity:

Research indicates that (3-Chloro-2-morpholinopyridin-4-yl)boronic acid derivatives exhibit promising anticancer properties. For instance, compounds derived from this structure have been screened against various cancer cell lines, showing significant antiproliferative effects. In studies conducted by the National Cancer Institute, certain derivatives demonstrated over 50% growth inhibition in multiple tumor types .

Mechanism of Action:

The anticancer activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, they may target topoisomerase II and interfere with nucleotide biosynthesis pathways, which are critical for DNA replication and repair .

Material Science Applications

Polymeric Materials:

this compound is utilized in the development of advanced polymeric materials. Its ability to form stable complexes with various substrates allows for the creation of multifunctional polymers that can be used in drug delivery systems and smart materials .

Smart Oligonucleotide Delivery:

Recent studies have highlighted its role in enhancing the delivery efficiency of oligonucleotides through polymeric carriers. This application is particularly relevant in gene therapy and RNA interference technologies .

Case Studies

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The compound’s structural analogues include pyridine-based boronic acids with variations in substituents (Table 1). Key differences lie in the electronic and steric effects of substituents, which influence reactivity, solubility, and binding affinity.

Table 1: Structural Comparison of Pyridine-Based Boronic Acids

Physicochemical Properties

Acidity (pKa) and Binding Affinity

The pKa of boronic acids determines their ability to form boronate esters with diols (e.g., sugars) under physiological conditions. The morpholino group in this compound is electron-donating, likely raising its pKa compared to analogues with electron-withdrawing groups (e.g., cyano or fluoro). For example:

Table 2: Binding Constants (Kₐ) for Diol Interactions

| Compound | Kₐ (M⁻¹) for Glucose | pH Range | Reference |

|---|---|---|---|

| 4-MCPBA | 1.2 × 10³ | 7.4–8.5 | |

| Phenylboronic acid | 4.5 × 10² | 7.4–9.0 | |

| This compound | Not reported | Inferred | N/A |

Note: Experimental data for the target compound’s binding constants are lacking, but its higher pKa suggests weaker binding at physiological pH compared to 4-MCPBA.

Antiproliferative Effects

The morpholino group in the target compound may enhance cellular uptake due to improved solubility but could reduce potency due to steric hindrance.

准备方法

Synthesis via Suzuki-Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a common method for synthesizing complex organic molecules using boronic acids. For example, in one instance, intermediates were synthesized using Suzuki–Miyaura coupling reaction with (2,6-difluoropyridin-4-yl)boronic acid followed by SN2 reaction with morpholine.

Synthesis from Pyridine Derivatives

The synthesis can start from pyridine derivatives with appropriate functional groups that can be modified to introduce the morpholine and boronic acid moieties.

Reaction with Organometallic Compounds

Boronic acids are often obtained by reacting organometallic compounds based on lithium or magnesium (Grignard reagents) with borate esters. The resulting boronic ester is then hydrolyzed to yield the boronic acid.

Miyaura Borylation Reaction

Aryl halides and triflates can react with diboronyl esters, catalyzed by palladium, in a coupling reaction known as the Miyaura borylation reaction, yielding boronic acids.

Analysis

Applications in Cross-Coupling Reactions

(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is mainly utilized in cross-coupling reactions, especially Suzuki-Miyaura coupling, which is essential for synthesizing complex organic molecules.

Role in Medicinal Chemistry and Organic Synthesis

This compound's applications are mainly in medicinal chemistry and organic synthesis, where it acts as a reactive electrophile, forming reversible covalent bonds with diols and other nucleophiles.

Lewis Acid Behavior

Boronic acids act as Lewis acids and can form reversible covalent complexes with molecules containing vicinal Lewis base donors (alcohol, amine, carboxylate).

Data Table

| Property | Value |

|---|---|

| CAS No. | 957061-04-0 |

| Molecular Formula | C9H12BClN2O3 |

| Molecular Weight | 242.47 g/mol |

| IUPAC Name | (3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid |

| Standard InChI | InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 |

| Standard InChIKey | NCQGXSBDQBKPEJ-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O |

| Canonical SMILES | B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O |

| PubChem Compound ID | 44119659 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid, and how do substituents influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety’s reactivity with halogenated pyridine precursors. Key steps include:

- Halogenation : Introduce chlorine at the pyridine C3 position.

- Morpholine Substitution : Use Buchwald-Hartwig amination to install the morpholine group at C2, ensuring nitrogen protection to avoid side reactions.

- Boronation : Employ Miyaura borylation with bis(pinacolato)diboron under palladium catalysis.

Substituents like morpholine (electron-donating) and chlorine (electron-withdrawing) influence electronic effects, altering reaction rates and regioselectivity . Automated multicomponent reactions (e.g., IMCR) can also generate derivatives for structure-activity studies .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use B NMR to confirm boronic acid identity (δ ~30 ppm for free acid) and H/C NMR to verify substituent positions. Adjust pH to stabilize boron speciation (e.g., boroxine formation at low pH complicates analysis) .

- Mass Spectrometry : MALDI-MS with diol derivatization (e.g., 2,3-butanedione) prevents boroxine artifacts. Positive-ion modes detect [M+H] ions .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm assesses purity (>95% required for biological assays) .

Q. What factors govern the reactivity of this compound with diols in aqueous solutions?

- Methodological Answer : Reactivity depends on:

- pH : Optimal binding occurs at pH > pKa of boronic acid (~8–10). Use phosphate buffers to stabilize the tetrahedral boronate-diol complex .

- Diol Geometry : Cis-diols (e.g., fructose) bind faster (k ~10 Ms) than trans-diols (e.g., glucose). Monitor kinetics via stopped-flow fluorescence to quantify k/k .

- Substituent Effects : The morpholine group enhances solubility but may sterically hinder diol access. Compare binding affinities using surface plasmon resonance (SPR) with glycoprotein-functionalized surfaces .

Advanced Research Questions

Q. How can this compound be integrated into proteasome inhibitor design?

- Methodological Answer :

- Bioisostere Strategy : Replace peptide aldehydes in inhibitors (e.g., Bortezomib analogs) with the boronic acid to enable reversible covalent binding to proteasomal threonine residues.

- Co-crystallization : Validate binding modes via X-ray diffraction with the 20S proteasome core particle.

- Activity Assays : Measure IC using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lysates. The chlorine substituent may enhance membrane permeability .

Q. What experimental approaches mitigate non-specific interactions when studying glycoprotein binding to this compound?

- Methodological Answer :

- Surface Functionalization : Immobilize the compound on carboxymethyl dextran-coated SPR chips. Pre-treat surfaces with ethanolamine to block carboxyl groups.

- Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interference. Include competitive eluents (e.g., sorbitol) to displace weakly bound proteins .

- Control Experiments : Compare binding to non-glycosylated proteins (e.g., RNase A vs. RNase B) to isolate glycan-specific interactions .

Q. How do thermal degradation pathways of this compound inform its handling in drug formulations?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Degradation onset >200°C suggests stability for lyophilization.

- Degradation Products : Use GC-MS to identify volatile byproducts (e.g., boric acid, morpholine derivatives). The chlorine substituent may delay decomposition via electron-withdrawing effects .

- Storage Recommendations : Store desiccated at -20°C to prevent boroxine formation .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer :

- Cell Viability : Screen against glioblastoma (U87) or multiple myeloma (RPMI-8226) cells using MTT assays. Compare IC values to Bortezomib .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC).

- Proteasome Inhibition : Monitor chymotrypsin-like activity in cell lysates post-treatment. The morpholine group may enhance blood-brain barrier penetration for CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。